

GSK4027: A Technical Guide to its Target Protein Binding Affinity

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding affinity and mechanism of action of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A). This guide includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Core Target Profile: PCAF and GCN5 Bromodomains

GSK4027 is a high-affinity ligand for the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs) implicated in a variety of cellular processes, including transcriptional regulation, retroviral infection, inflammation, and cancer development.[1][2][3][4] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, thereby recruiting chromatin-modifying complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK4027 competitively inhibits their interaction with acetylated histones and other proteins, thus modulating their downstream signaling functions.

Quantitative Binding Affinity Data

The binding affinity of GSK4027 for its primary targets and its selectivity against other bromodomain-containing proteins have been characterized using various biochemical and



cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of GSK4027 for Primary Targets (PCAF & GCN5)

Target Protein	Assay Format	Parameter	Value	Reference
PCAF	TR-FRET	pIC50	7.4 ± 0.11	[1][2]
PCAF	TR-FRET	IC50	40 nM	[3]
PCAF	BROMOscan	pKi	8.9	[1][2]
PCAF	BROMOscan	Ki	1.4 nM	[3]
GCN5	BROMOscan	pKi	8.9	[1][2]
GCN5	BROMOscan	Ki	1.4 nM	[3]
PCAF (full- length)	NanoBRET (in HEK293 cells)	pIC50	7.2	[1][2]
PCAF (full- length)	NanoBRET (in HEK293 cells)	IC50	60 nM	[3][5]

Table 2: Selectivity Profile of GSK4027 Against Other Bromodomains (BROMOscan)



Off-Target Protein	Parameter	Value (nM)	Fold Selectivity vs. PCAF/GCN5 (Ki = 1.4 nM)	Reference
BRPF3	Ki	100	~71	[3]
BRD1	Ki	110	~79	[3]
FALZ	Ki	130	~93	[3]
BRPF1	Ki	140	100	[3]
BRD4 BD1	pIC50 (TR- FRET)	< 4.3	>18,000	[1]
BRD9	pIC50 (TR- FRET)	5.1 ± 0.08	-	[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of GSK4027.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding assay used to determine the IC50 of GSK4027 for the PCAF bromodomain.

Materials:

- Truncated PCAF bromodomain protein (6x-His tagged)
- Biotinylated acetylated histone peptide ligand (e.g., H4K16ac)
- Europium (Eu3+)-labeled anti-6x-His antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)



- GSK4027
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
- 384-well low-volume black plates

Procedure:

- Prepare serial dilutions of GSK4027 in assay buffer.
- In a 384-well plate, add GSK4027 dilutions.
- Add a pre-mixed solution of PCAF bromodomain protein and the biotinylated histone peptide to each well.
- Add a pre-mixed solution of the Eu3+-labeled anti-6x-His antibody and the streptavidinconjugated acceptor fluorophore.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the concentration of GSK4027 to determine the IC50 value.

BROMOscan® Assay (DiscoverX)

This is a competitive binding assay used to determine the Ki of GSK4027 for a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.

Procedure (Generalized):



- DNA-tagged bromodomains are incubated with the test compound (GSK4027) at various concentrations.
- The mixture is then added to wells coated with an immobilized ligand that binds to the active site of the bromodomain.
- After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound protein.
- The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
- The results are compared to a control (DMSO) to determine the percentage of binding inhibition.
- Binding constants (Ki) are calculated from the dose-response curves.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of GSK4027 to engage the full-length PCAF protein in a live-cell context.

Materials:

- HEK293 cells
- Plasmid encoding full-length PCAF fused to NanoLuc® luciferase
- Plasmid encoding HaloTag®-fused histone H3.3
- NanoBRET™ fluorescent ligand (cell-permeable tracer that binds to PCAF)
- GSK4027
- Opti-MEM® I Reduced Serum Medium
- Nano-Glo® Live Cell Reagent
- White, 96-well cell culture plates



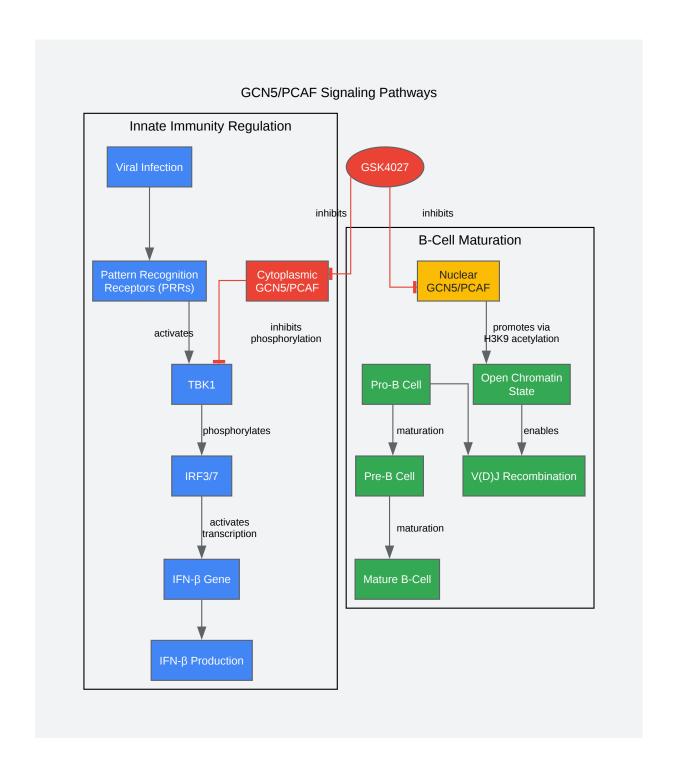
Procedure:

- Co-transfect HEK293 cells with the PCAF-NanoLuc® and HaloTag®-histone H3.3 expression vectors.
- After 24 hours, harvest and resuspend the cells in Opti-MEM®.
- Dispense the cell suspension into a 96-well plate.
- Add the NanoBRET[™] fluorescent ligand to all wells at its predetermined optimal concentration.
- Add serial dilutions of GSK4027 to the wells.
- Incubate the plate at 37°C in a CO2 incubator for 2 hours.
- Add the Nano-Glo® Live Cell Reagent to all wells.
- Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (fluorescent ligand) signals.
- Calculate the BRET ratio and plot against the GSK4027 concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways involving PCAF/GCN5 and a generalized workflow for determining the binding affinity of inhibitors like GSK4027.

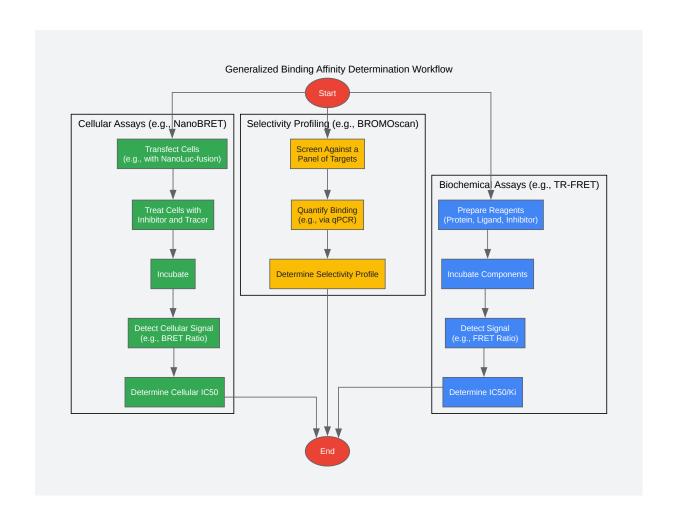




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Caption: GCN5/PCAF Signaling Pathways.





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Caption: Binding Affinity Workflow.



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